

Application Notes and Protocols: Stereoselective Synthesis of β -Lactams from Aziridine Precursors

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Compound of Interest

Compound Name: (S)-Methyl 1-tritylaziridine-2-carboxylate

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Introduction

β -Lactams are a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics, including penicillins and cephalosporins.[1] Beyond their antibacterial properties, β -lactam scaffolds serve as versatile synthetic intermediates for the preparation of a wide range of biologically active molecules.[2] The stereochemistry of the β -lactam ring is crucial for its biological activity, making stereoselective synthesis a paramount objective in organic and medicinal chemistry.[3]

Aziridines, strained three-membered nitrogen-containing heterocycles, have emerged as powerful precursors for the stereoselective synthesis of β -lactams.[4] The ring strain inherent in aziridines provides a thermodynamic driving force for ring-opening and subsequent functionalization.[5] Transition metal-catalyzed carbonylative ring expansion of aziridines offers an efficient and stereoselective route to the β -lactam core.[4] This document provides detailed application notes and protocols for three key catalytic systems: palladium, cobalt, and rhodium-catalyzed stereoselective synthesis of β -lactams from aziridine precursors.

Palladium-Catalyzed Carbonylative Ring Expansion of Vinyl Aziridines

The palladium-catalyzed carbonylation of vinyl aziridines is a versatile method for the synthesis of β -lactams, with the ability to control the stereochemical outcome by tuning reaction parameters such as catalyst concentration, carbon monoxide (CO) pressure, and temperature. [3][6] This method is particularly effective for the synthesis of trans- β -lactams.[3]

Data Presentation

Entry	Aziridine Substrate	Catalyst (mol%)	Conditions	Product	Yield (%)	d.r. (trans:cis)	Ref.
1	trans-N-Ts-2-phenyl-3-styrylaziridine	Pd(OAc) ₂ (5)	1 atm CO, 80 °C, 16 h, Toluene	trans-β-lactam	85	>95:5	
2	cis-N-Ts-2-phenyl-3-styrylaziridine	Pd(OAc) ₂ (5)	1 atm CO, 80 °C, 16 h, Toluene	trans-β-lactam	78	>95:5	
3	trans-N-Ts-2-(4-methoxyphenyl)-3-styrylaziridine	Pd(OAc) ₂ (5)	1 atm CO, 80 °C, 16 h, Toluene	trans-β-lactam	82	>95:5	
4	trans-N-Ts-2-phenyl-3-(prop-1-en-2-yl)aziridine	Pd(OAc) ₂ (10)	50 bar CO, 50 °C, 16 h, Toluene	trans-β-lactam	65	80:20	

Experimental Protocols

General Procedure for Palladium-Catalyzed Carbonylation of Vinyl Aziridines:

- To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the vinyl aziridine (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and the desired solvent (e.g., toluene,

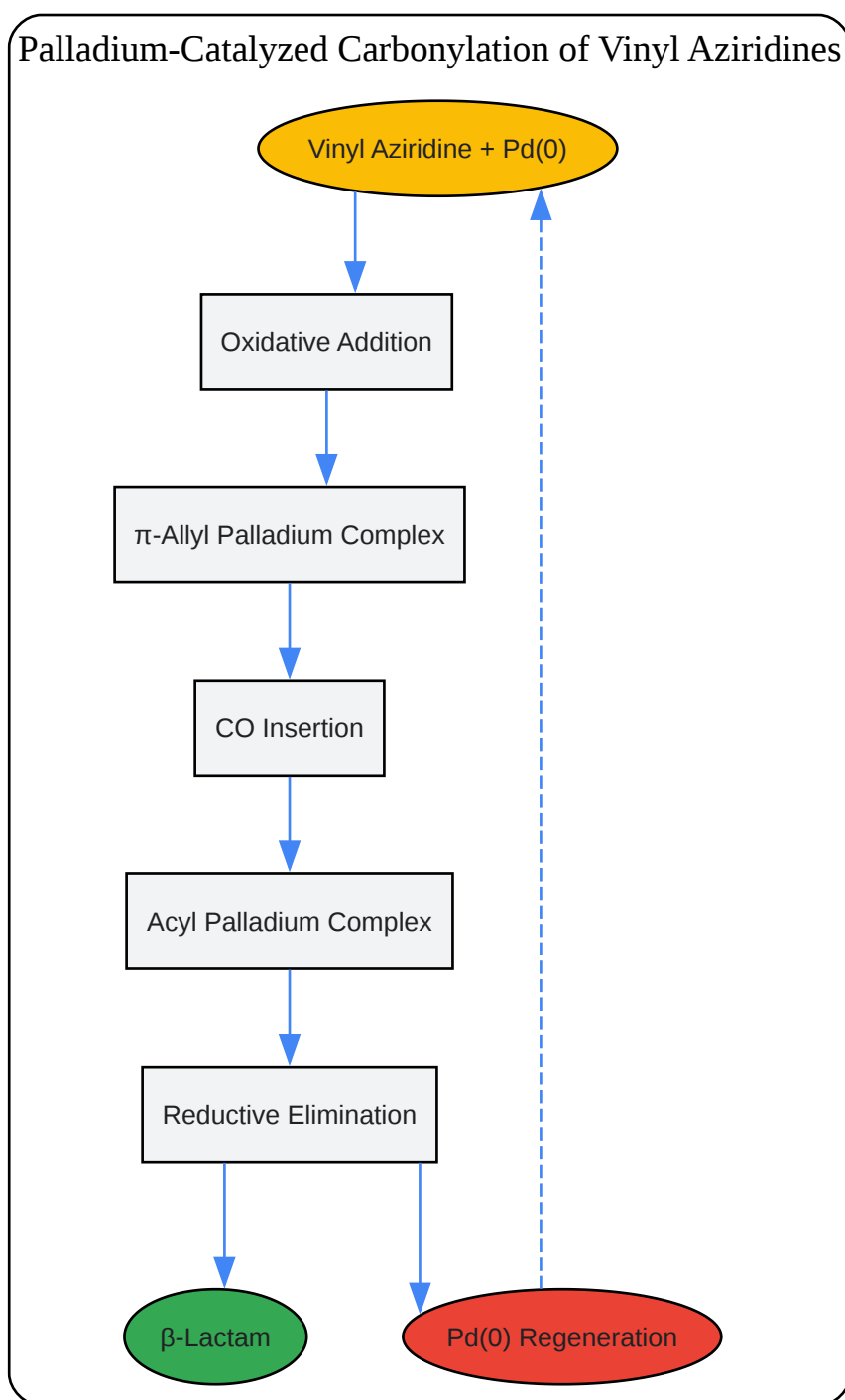
0.1 M).

- Evacuate and backfill the Schlenk tube with carbon monoxide (CO) gas (1 atm or as specified). For higher pressures, use a high-pressure reactor.
- Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the indicated time (e.g., 16 hours).
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired β -lactam.

Reaction Pathway

The proposed mechanism for the palladium-catalyzed carbonylation of vinyl aziridines involves the formation of a π -allyl palladium intermediate. The stereochemical outcome is influenced by the isomerization of this intermediate prior to reductive elimination to form the β -lactam.

Palladium-Catalyzed Carbonylation of Vinyl Aziridines



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Caption: Palladium-catalyzed carbonylation workflow.

Cobalt-Catalyzed Carbonylative Ring Expansion of Aziridines

Cobalt carbonyl ($\text{Co}_2(\text{CO})_8$) is an effective catalyst for the carbonylative ring expansion of aziridines to β -lactams.[1][7] A key feature of this method is the stereospecificity of the reaction, which typically proceeds with inversion of configuration at the carbon atom undergoing C-N bond cleavage.[8] This is attributed to an $\text{S}_{\text{N}}2$ -type oxidative addition of the aziridine to the cobalt catalyst.[8]

Data Presentation

Entry	Aziridine Substrate	Catalyst	Conditions	Product	Yield (%)	Stereochemistry	Ref.
1	cis-1-Benzyl-2,3-diphenylaziridine	$\text{Co}_2(\text{CO})_8$	100 psi CO, 100 °C, 24 h, Benzene	trans- β -lactam	88	Inversion	[9]
2	trans-1-Benzyl-2,3-diphenylaziridine	$\text{Co}_2(\text{CO})_8$	100 psi CO, 100 °C, 24 h, Benzene	cis- β -lactam	85	Inversion	[9]
3	cis-1-Butyl-2,3-dimethylaziridine	$\text{Co}_2(\text{CO})_8$	100 psi CO, 100 °C, 24 h, Benzene	trans- β -lactam	75	Inversion	[1]
4	cis-1-Benzyl-2-phenyl-3-(trimethylsilyl)aziridine	$\text{Co}_2(\text{CO})_8$	1 atm CO, 25 °C, 12 h, DME	trans- β -lactam	92	Inversion	[4]

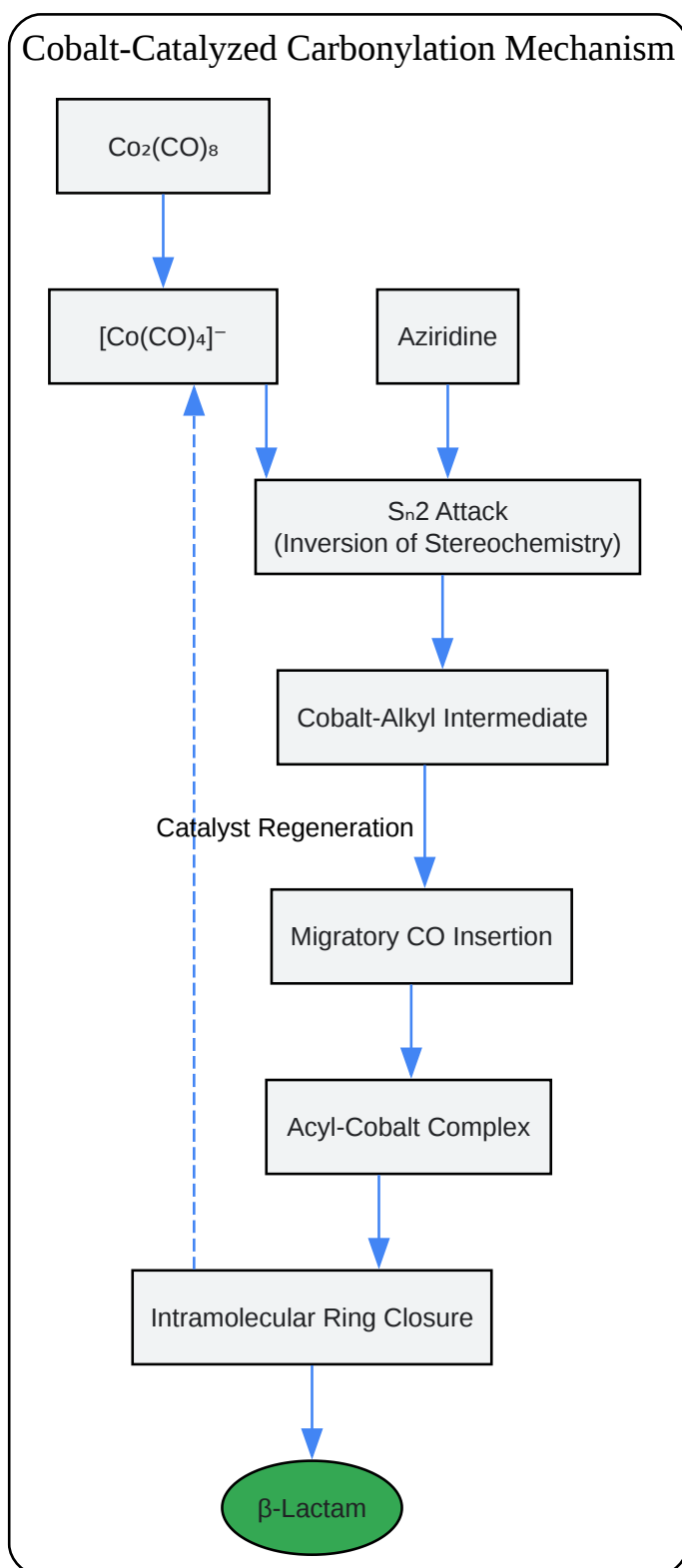
Experimental Protocols

General Procedure for Cobalt-Catalyzed Carbonylation of Aziridines:

- In a high-pressure reactor, place the aziridine (1.0 equiv) and dicobalt octacarbonyl ($\text{Co}_2(\text{CO})_8$, 0.1 equiv) in the desired solvent (e.g., benzene or DME, 0.1 M).
- Pressurize the reactor with carbon monoxide (CO) to the desired pressure (e.g., 100 psi).
- Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time (e.g., 24 hours).
- After cooling the reactor to room temperature, carefully vent the CO gas in a well-ventilated fume hood.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to obtain the pure β -lactam product.

Reaction Pathway

The cobalt-catalyzed carbonylation is proposed to proceed through the formation of a cobaltate anion, $[\text{Co}(\text{CO})_4]^-$, which acts as the active catalytic species.^[8] This nucleophilic cobalt species attacks the aziridine in an $\text{S}_\text{N}2$ fashion, leading to inversion of stereochemistry.^[8]



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Caption: Cobalt-catalyzed carbonylation mechanism.

Rhodium-Catalyzed Carbonylative Ring Expansion of Aziridines

Rhodium catalysts, such as $[\text{Rh}(\text{CO})_2\text{Cl}]_2$, are highly effective for the regio- and stereospecific carbonylation of aziridines to β -lactams.[10][11] This method often proceeds with retention of configuration at the stereocenter, suggesting a different mechanism compared to the cobalt-catalyzed counterpart.[10] The reaction can also be rendered enantioselective through the use of chiral ligands.[4]

Data Presentation

Entry	Aziridine Substrate	Catalyst (mol%)	Conditions	Product	Yield (%)	Stereochemistry	e.e. (%)	Ref.
1	(R)-1-Benzyl-2-phenylaziridine	[Rh(CO) ₂ Cl] ₂ (2.5)	20 atm CO, 90 °C, 24 h, Toluene	(R)-β-lactam	89	Retention	>98	[10]
2	(S)-1-Butyl-2-phenylaziridine	[Rh(CO) ₂ Cl] ₂ (2.5)	20 atm CO, 90 °C, 24 h, Toluene	(S)-β-lactam	81	Retention	>98	[10]
3	rac-1-Benzyl-2-phenylaziridine	[Rh(CO) ₂ Cl] ₂ (5)	20 atm CO, 90 °C, 24 h, Toluene	(S)-β-lactam	25	Kinetic Res.	99.5	[10]
4	cis-1-Benzyl-2,3-diphenylaziridine	[Rh(CO) ₂ Cl] ₂ (2.5)	20 atm CO, 90 °C, 24 h, Toluene	cis-β-lactam	92	Retention	-	[4]

Note: Entry 3 represents a kinetic resolution of the racemic aziridine.

Experimental Protocols

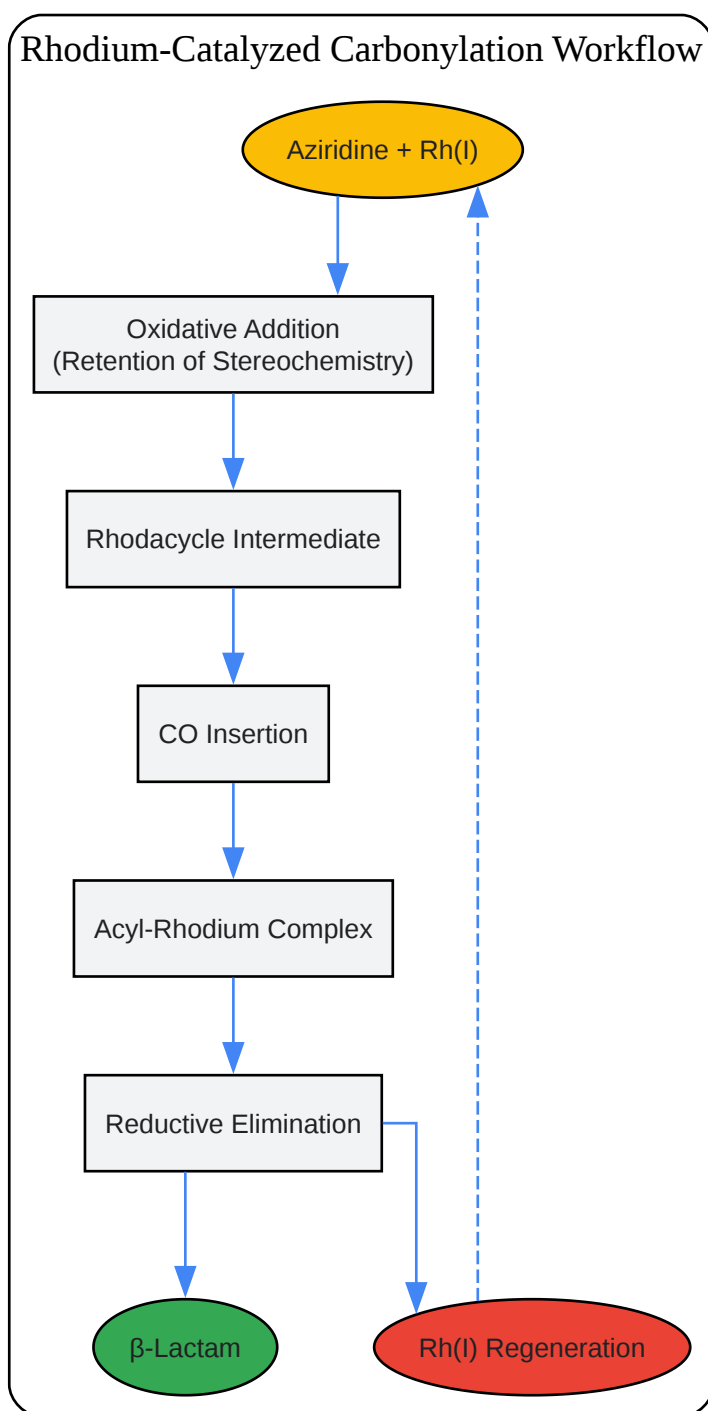
General Procedure for Rhodium-Catalyzed Carbonylation of Aziridines:

- Charge a high-pressure stainless-steel autoclave with the aziridine (1.0 equiv), the rhodium catalyst (e.g., [Rh(CO)₂Cl]₂, 0.025 equiv), and the solvent (e.g., toluene, 0.1 M).

- Seal the autoclave and purge with CO gas before pressurizing to the desired pressure (e.g., 20 atm).
- Heat the reaction mixture to the specified temperature (e.g., 90 °C) with stirring for the designated time (e.g., 24 hours).
- After the reaction is complete, cool the autoclave to room temperature and slowly release the pressure.
- Transfer the reaction mixture to a round-bottom flask and remove the solvent in vacuo.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate eluent) to yield the desired β -lactam.

Reaction Pathway

The rhodium-catalyzed carbonylation is believed to proceed via oxidative addition of the rhodium(I) catalyst into the C-N bond of the aziridine with retention of stereochemistry.^[10] This is followed by CO insertion and reductive elimination to afford the β -lactam and regenerate the active catalyst.



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Caption: Rhodium-catalyzed carbonylation workflow.

Conclusion

The stereoselective synthesis of β -lactams from aziridine precursors using transition metal catalysis offers a powerful and versatile strategy for accessing these important heterocyclic compounds. The choice of metal catalyst—palladium, cobalt, or rhodium—plays a critical role in determining the stereochemical outcome of the reaction. By carefully selecting the appropriate catalyst and reaction conditions, researchers can achieve high levels of stereocontrol, providing access to a diverse range of β -lactam structures for applications in drug discovery and organic synthesis. The protocols and data presented herein serve as a valuable resource for scientists engaged in the synthesis and development of novel β -lactam-containing molecules.

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